2,4-Dichloroacetanilide

Übersicht

Beschreibung

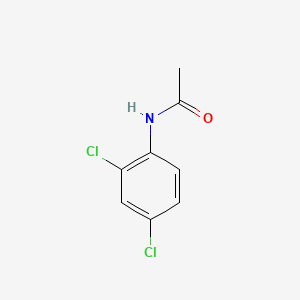

2,4-Dichloroacetanilide is an organic compound with the molecular formula C8H7Cl2NO. It is a derivative of acetanilide, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its antifungal properties and is used in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Dichloroacetanilide can be synthesized through the reaction of 2,4-dichloroaniline with acetic anhydride. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction can be represented as follows:

2,4-Dichloroaniline+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation to remove impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dichloroacetanilide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed to produce 2,4-dichloroaniline and acetic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Oxidation and Reduction: Specific oxidizing or reducing agents are required, depending on the desired transformation.

Major Products:

Substitution Reactions: Products vary based on the substituent introduced.

Hydrolysis: Produces 2,4-dichloroaniline and acetic acid.

Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Agricultural Chemistry

2,4-Dichloroacetanilide has been identified as a precursor in the synthesis of herbicides. Its structural properties make it suitable for modifications that enhance herbicidal activity against various weeds.

Case Study:

- A study demonstrated that derivatives of this compound exhibit increased efficacy against resistant weed species, highlighting its importance in developing new agrochemical formulations.

Antifungal Activity

Research indicates that this compound possesses notable antifungal properties, particularly against Trichophyton asteroides. The minimum inhibitory concentration (MIC) was recorded at 6.25 μg/mL, showcasing its potential as a fungistatic agent in agricultural and medical applications .

| Compound | MIC (μg/mL) |

|---|---|

| This compound | 6.25 |

| Control (no treatment) | N/A |

Organic Synthesis

The compound serves as an intermediate in the oxidative chlorination of aromatic compounds, facilitating the synthesis of various chlorinated derivatives. This process is crucial for producing compounds used in pharmaceuticals and dyes.

Synthesis Example:

- In a controlled study, the oxidative chlorination of aromatic compounds yielded high efficiencies when using this compound as an intermediate .

Environmental Impact and Biodegradation

Research into the environmental fate of this compound reveals its persistence in soil and water systems. Biodegradation studies indicate that specific microbial communities can transform this compound into less harmful metabolites.

Microbial Studies:

- The addition of reduced graphene oxide (rGO) was shown to enhance the degradation rates of chloroanilines, including 3,4-dichloroacetanilide, in contaminated soils .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In vivo studies indicate low genotoxic potential and reversible neurotoxic effects at elevated doses . Regulatory agencies continue to monitor its use due to potential health risks associated with exposure.

| Endpoint | Findings |

|---|---|

| Genotoxicity | No significant effects observed |

| Neurotoxicity | Reversible effects at high doses |

| Carcinogenicity | Classified as Group D by EPA |

Wirkmechanismus

The mechanism of action of 2,4-Dichloroacetanilide primarily involves its interaction with fungal cells. It inhibits the growth of fungi by interfering with their metabolic processes. The exact molecular targets and pathways are not fully understood, but it is believed to disrupt the synthesis of essential cellular components, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

2,4-Dichlorophenol: Shares the dichloro substitution pattern but lacks the acetanilide moiety.

2,4-Dichloroaniline: The precursor to 2,4-Dichloroacetanilide, differing by the presence of an amine group instead of an acetamide group.

2,4-Dichlorobenzamide: Similar structure with an amide group attached to the benzene ring.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both chlorine atoms and an acetamide group. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

Biologische Aktivität

2,4-Dichloroacetanilide (DCA) is a chemical compound known for its diverse biological activities, particularly in the fields of agriculture and pharmacology. This article explores its biological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : CHClN\O

- Molecular Weight : 202.06 g/mol

- CAS Number : 6975-29-7

Biological Activity Overview

This compound is primarily recognized for its fungicidal properties. Research has shown that it exhibits significant antifungal activity against various fungal species, making it a candidate for agricultural applications.

Fungicidal Activity

- Mechanism of Action : DCA acts as a fungistatic agent, inhibiting the growth of fungi by interfering with their cellular processes.

- Minimum Inhibitory Concentration (MIC) : Studies indicate that DCA has an MIC value of 6.25 μg/mL against Trichoderma asteroides, demonstrating its potency as a fungicide .

Environmental Impact and Degradation

The environmental fate of DCA has been studied extensively, particularly in sediment-water systems. A notable study tracked the degradation of 3,4-dichloroaniline (a related compound) and identified DCA as a minor metabolite during microbial degradation processes.

| Parameter | Value |

|---|---|

| Mineralization Rate | 23.1% after 56 days |

| Water Phase Residue | 1.30% |

| Sediment Phase | 60.8% (53.3% non-extractable residues) |

The study revealed that after 56 days of incubation in sediment-water systems, a significant portion of the applied DCA was mineralized, indicating that microbial communities can adapt to the presence of such compounds due to prolonged exposure .

Case Studies and Research Findings

-

Fungal Inhibition Study :

- A laboratory study assessed the efficacy of DCA against various fungal pathogens. Results confirmed its effectiveness in inhibiting growth, supporting its use in agricultural fungicides.

- Microbial Adaptation :

-

Toxicological Assessments :

- Toxicological studies have evaluated the impacts of DCA on aquatic organisms and soil health. These assessments are crucial for understanding its environmental risks and regulatory implications.

Eigenschaften

IUPAC Name |

N-(2,4-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSGTFDLLISMMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064533 | |

| Record name | 2,4-Dichloroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6975-29-7 | |

| Record name | N-(2,4-Dichlorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6975-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2,4-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloroacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2,4-dichlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichloroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(2,4-dichlorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the typical conformation of N-(2,4-Dichlorophenyl)acetamide in its crystal structure?

A1: N-(2,4-Dichlorophenyl)acetamide tends to adopt a specific conformation in its crystal structure. The N—H bond is generally oriented syn to the ortho-chloro substituent on the phenyl ring. [, , ] This means the N—H hydrogen and the chlorine atom attached to the second carbon of the phenyl ring are on the same side of the molecule. This conformation is stabilized by intramolecular interactions.

Q2: How does the conformation of the N—H bond in N-(2,4-Dichlorophenyl)acetamide compare to similar compounds?

A2: Interestingly, the syn conformation of the N—H bond to the ortho-chloro substituent observed in N-(2,4-Dichlorophenyl)acetamide is consistent with similar acetanilide compounds. This pattern is also found in N-(2-chlorophenyl)acetamide, N-(2,3-dichlorophenyl)acetamide, 2,2,2-trichloro-N-(2-chlorophenyl)acetamide, and N-(2-chlorophenyl)-2,2,2-trimethylacetamide. [, ] This suggests a possible trend in the conformational preferences influenced by the presence of chlorine atoms on the phenyl ring.

Q3: How are the molecules of N-(2,4-Dichlorophenyl)acetamide arranged within the crystal lattice?

A3: In the crystal structure, N-(2,4-Dichlorophenyl)acetamide molecules are linked together through intermolecular hydrogen bonds. Specifically, these hydrogen bonds occur between the N—H group of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. [] This type of N—H⋯O hydrogen bonding leads to the formation of supramolecular chains that extend along the crystallographic a axis. [] This organized arrangement contributes to the overall stability and packing of the molecules within the crystal.

Q4: Are there any other notable structural features in N-(2,4-Dichlorophenyl)acetamide?

A4: Besides the N—H bond conformation and hydrogen bonding patterns, the bond lengths and angles within N-(2,4-Dichlorophenyl)acetamide are generally similar to those found in other acetanilide compounds. [] This suggests that the core structure of the acetanilide group remains relatively consistent, even with variations in the substituents on the phenyl ring.

Q5: What spectroscopic techniques have been used to study N-(2,4-Dichlorophenyl)acetamide?

A5: Nuclear Quadrupole Resonance (NQR) spectroscopy has been employed to investigate the crystal structure and bond character of N-(2,4-Dichlorophenyl)acetamide. [] NQR is particularly sensitive to the electronic environment around quadrupolar nuclei, such as chlorine, making it suitable for studying this compound. This technique provides valuable insights into the electronic distribution and bonding characteristics within the molecule.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.